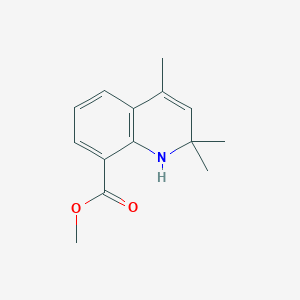

Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate

Description

Properties

IUPAC Name |

methyl 2,2,4-trimethyl-1H-quinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-9-8-14(2,3)15-12-10(9)6-5-7-11(12)13(16)17-4/h5-8,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTWVFJKVBWXNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=CC=C2C(=O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465111 | |

| Record name | 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523227-10-3 | |

| Record name | 8-Quinolinecarboxylic acid, 1,2-dihydro-2,2,4-trimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of methylquinoline-2(1H)-one with (E)-methyl 2-oxo-4-phenylbut-3-enoate in the presence of a thiourea catalyst in tetrahydrofuran (THF), yielding the desired ester with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

Reduction: Reduction reactions can modify the quinoline core, leading to different derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxylic acids, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Antioxidant Applications

Rubber Industry:

Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate is primarily recognized for its role as an antioxidant in the rubber industry. It is used to enhance the durability and longevity of rubber products by preventing oxidative degradation. The polymerized form of 2,2,4-trimethyl-1,2-dihydroquinoline has been shown to be effective in this capacity, with studies indicating that it can significantly improve the performance of styrene-butadiene and nitrile-butadiene rubbers .

Eco-Friendly Alternatives:

Recent research has focused on developing eco-friendly derivatives of this compound to address environmental concerns associated with traditional antioxidants. A study designed several hydroxylated derivatives that exhibited increased antioxidant activity while demonstrating lower toxicity risks compared to their predecessors . This innovation aims to reduce the ecological impact of tire wear particles that release harmful substances into aquatic environments.

Pharmacological Properties:

The compound and its derivatives have been studied for their potential pharmacological effects. Research indicates that 2,2,4-trimethyl-1,2-dihydroquinoline derivatives possess antibacterial and antirheumatic properties. These findings suggest possible applications in medicinal chemistry for developing new therapeutic agents .

Toxicological Studies:

Toxicological assessments have been conducted to evaluate the safety profile of this compound. While some studies have reported carcinogenic potential in certain animal models , ongoing research aims to clarify these findings and assess the compound's overall safety for human use.

Synthesis and Polymerization

Chemical Synthesis:

The synthesis of this compound typically involves the condensation of aniline with acetone under specific catalytic conditions . This process can be optimized to yield high-purity products suitable for industrial applications.

Polymerization Techniques:

The polymerization of this compound has been explored to create materials with enhanced properties for various applications. The use of catalysts like anhydrous aluminum chloride has been shown to facilitate efficient polymerization processes that yield effective antioxidants for rubber products .

Data Tables

| Application Area | Details |

|---|---|

| Rubber Antioxidant | Effective in preventing oxidative degradation in rubber products |

| Eco-Friendly Derivatives | Hydroxylated derivatives show increased antioxidant activity with lower toxicity risks |

| Pharmacological Use | Potential antibacterial and antirheumatic properties |

| Synthesis Method | Condensation of aniline with acetone using catalysts |

| Polymerization Catalyst | Anhydrous aluminum chloride enhances yield and efficiency |

Case Studies

-

Eco-Friendly Tire Antioxidants:

A study designed eco-friendly derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline with enhanced antioxidant activity. The derivatives demonstrated significant improvements in performance while reducing toxicity risks compared to traditional antioxidants used in tires . -

Antibacterial Properties:

Research conducted on various derivatives revealed promising antibacterial activity against common pathogens. This positions this compound as a candidate for further development into therapeutic agents . -

Polymer Development:

Investigations into the polymerization processes highlighted the effectiveness of using anhydrous aluminum chloride as a catalyst. This method improved the efficiency and yield of polymerized products intended for use as rubber antioxidants .

Mechanism of Action

The mechanism of action of Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may interact with enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Dimethyl 8-Acetyl-2-Methyl-1,2-Dihydroquinoline-2,4-Dicarboxylate

Structural Differences :

- Substituents: Features an acetyl group at position 8 and two methyl ester groups at positions 2 and 4, compared to the single methyl ester at position 8 in the target compound.

- Molecular Formula: C₁₇H₁₉NO₅ (vs. C₁₅H₁₉NO₂ for the target compound).

Key Findings :

- The acetyl and additional ester groups may enhance electron-withdrawing effects, altering reactivity and solubility compared to the target compound.

Applications : Primarily explored in medicinal chemistry due to its bioactive profile.

Polymerized 2,2,4-Trimethyl-1,2-Dihydroquinoline (RD)

Structural Differences :

- Lacks the methyl ester at position 8; instead, it is polymerized, increasing molecular weight and stability.

Key Findings :

- Widely used as an antioxidant in industrial polymers (e.g., ethylene-propylene-diene monomer) to prevent degradation .

- The absence of the ester group reduces polarity, making RD more compatible with non-polar polymer matrices compared to the target compound.

Applications : Industrial antioxidant in rubber and plastic manufacturing.

Methyl 1,2,2,4-Tetramethyl-1,2-Dihydroquinoline-8-Carboxylate

Structural Differences :

- Additional methyl group at position 1 (tetramethyl substitution vs. trimethyl in the target compound).

- Molecular Weight: 245.32 g/mol (vs. ~231.3 g/mol for the target compound assuming C₁₄H₁₇NO₂).

Key Findings :

- Similar ester functionality at position 8 suggests comparable solubility in polar solvents.

2,2,4-Trimethyl-1,3-Pentanediol (Industrial Cross-Linker)

Structural Differences :

- A diol with a branched alkane chain, lacking the aromatic dihydroquinoline core.

Key Findings :

- Used as a cross-linking agent in polymer coatings and resins, leveraging hydroxyl groups for reactivity .

- The target compound’s aromatic structure enables conjugation and antioxidative mechanisms absent in this non-aromatic analog.

Applications : Industrial cross-linking in coatings and adhesives.

Comparative Data Table

*Estimated based on structural similarity to .

Biological Activity

Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate (MTMQ) is a compound of significant interest due to its diverse biological activities, particularly its antioxidant properties. This article delves into the biological activity of MTMQ, highlighting its mechanism of action, biochemical pathways, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 523227-10-3

- Molecular Formula : C14H17NO2

- Molecular Weight : 231.29 g/mol

MTMQ exhibits its biological effects primarily through its antioxidant properties . It scavenges free radicals and inhibits lipid peroxidation, which are crucial for preventing oxidative damage in biological systems. The compound donates hydrogen atoms to free radicals, neutralizing them and preventing cellular damage .

Biochemical Pathways

- Oxidative Stress Reduction : MTMQ has been shown to reduce oxidative stress markers in various studies. For instance, it decreases levels of pro-inflammatory cytokines and modulates the activity of antioxidant enzymes .

- Cell Signaling Modulation : The compound influences cell signaling pathways related to inflammation and apoptosis. It has been observed to lower the expression of NF-κB mRNA and immunoglobulin G levels in animal models subjected to oxidative stress .

- Interaction with Enzymes : MTMQ interacts with enzymes such as NADP-dependent isocitrate dehydrogenase (NADP-IDH), enhancing its activity and promoting the generation of NADPH, a critical cofactor in cellular defense mechanisms against oxidative stress.

Pharmacokinetics

MTMQ demonstrates stability under standard laboratory conditions with minimal degradation. Its pharmacokinetics involve transport through specific cellular mechanisms that target areas requiring antioxidant protection .

Study on Liver Injury

A notable study investigated the effects of MTMQ on liver injury induced by acetaminophen in rats. The findings revealed that MTMQ administration resulted in:

- Reduction of Oxidative Stress : Significant decreases in markers such as 8-hydroxy-2-deoxyguanosine and 8-isoprostane were observed.

- Decreased Inflammation : The compound reduced levels of pro-inflammatory cytokines and inhibited apoptotic pathways by decreasing caspase activities (caspase-3, -8, -9) involved in cell death mechanisms .

This study highlights the potential of MTMQ as a hepatoprotective agent by normalizing antioxidant system function and alleviating histopathological alterations associated with liver damage.

Dosage Effects in Animal Models

Research indicates that MTMQ exhibits dose-dependent effects. Low to moderate doses provide significant antioxidant protection and improve overall health metrics in animal models. Conversely, high doses may lead to adverse effects such as weight loss and changes in liver function .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| MTMQ | Antioxidant | Scavenges free radicals; inhibits lipid peroxidation |

| Ethoxyquin | Hepatoprotective | Prevents liver diseases; antioxidant properties |

| 6-Hydroxy-TMQ | Anti-inflammatory | Reduces oxidative stress; modulates inflammatory markers |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Methyl 2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate, and what challenges arise in achieving regioselective functionalization?

- Methodological Answer : One-pot tandem synthesis approaches, as demonstrated for analogous 8-methyltetrahydroquinoline derivatives, can streamline the introduction of carboxylate groups at the C-8 position. Key challenges include controlling regioselectivity during methylation and minimizing dimerization byproducts. Techniques such as stepwise alkylation and acid-catalyzed cyclization are critical. Solvent selection (e.g., using COSMO-SAC models to predict polarity effects) and catalyst optimization (e.g., Lewis acids) improve yield .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Multimodal analytical techniques are employed:

- NMR spectroscopy (1H/13C) confirms substitution patterns and ring saturation.

- X-ray crystallography resolves stereochemical ambiguities, as seen in copper(II) complexes of dihydroquinoline derivatives .

- Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.

Challenges include distinguishing between oligomeric byproducts, requiring hyphenated techniques like LC-MS .

Q. What mechanistic role does this compound play as an antioxidant in polymer systems?

- Methodological Answer : The compound acts as a radical scavenger, donating hydrogen atoms from the dihydroquinoline moiety to stabilize polymer chains. Efficacy is quantified via:

- Oxygen uptake assays to measure inhibition periods.

- Thermogravimetric analysis (TGA) to assess thermal stability in rubber matrices.

- Comparative studies show dimeric forms (higher molecular weight) enhance longevity in oxidative environments .

Advanced Research Questions

Q. How can computational frameworks like COSMO-SAC and quantum mechanics optimize solvent selection for synthesizing this compound?

- Methodological Answer : Integrated solvent-process design combines:

- COSMO-SAC to predict solvent solubility parameters and selectivity for reaction intermediates.

- Density Functional Theory (DFT) to model transition states and activation energies for methylation steps.

- Case studies on TMQ (a structural analog) demonstrate 15–20% yield improvements using solvents like ethyl acetate, which balance polarity and extraction efficiency .

Q. What insights do coordination chemistry studies provide for applications of dihydroquinoline derivatives in catalysis or materials science?

- Methodological Answer : Studies on copper(II) complexes with 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline reveal:

- Square-planar geometries via X-ray diffraction, with ligand-metal charge transfer bands observed in UV-Vis spectra.

- Enhanced catalytic activity in oxidation reactions, attributed to redox-active quinoline moieties.

- Applications in photostabilizers or metal-organic frameworks (MOFs) require tuning substituent electronic effects .

Q. How can discrepancies between rodent toxicology data and computational predictions for dihydroquinoline derivatives be resolved?

- Methodological Answer : Contradictions arise from:

- Dose extrapolation : Rodent studies use high doses (e.g., 1000 mg/kg), while environmental exposure is orders of magnitude lower.

- In silico tools : QSAR models predict hepatotoxicity risks but require validation against in vitro assays (e.g., HepG2 cell viability).

- Mitigation : Cross-species toxicokinetic modeling and benchmark dose analysis refine risk thresholds .

Q. What methodologies assess the environmental persistence of this compound in aquatic systems?

- Methodological Answer : Key approaches include:

- Hydrolysis kinetics : Measure pH-dependent degradation rates (e.g., half-life >100 days at pH 7).

- Photolysis studies : Use UV-Vis irradiation to simulate sunlight-driven breakdown pathways.

- Biotic degradation : Microbial consortium assays quantify mineralization via CO2 evolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.